N-cyclooctyl-3-nitrobenzenesulfonamide
Description
N-Cyclooctyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the meta position of the benzene ring and a cyclooctyl substituent attached to the sulfonamide nitrogen. The nitro group enhances electrophilicity, influencing reactivity in substitution or reduction reactions, while the cyclooctyl group may confer steric effects impacting solubility or binding interactions.
Properties
IUPAC Name |
N-cyclooctyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-16(18)13-9-6-10-14(11-13)21(19,20)15-12-7-4-2-1-3-5-8-12/h6,9-12,15H,1-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFHWHZYFQENPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid.
Amidation: The 3-nitrobenzenesulfonic acid is reacted with cyclooctylamine under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), suitable solvents (e.g., dichloromethane), and catalysts (e.g., base catalysts).
Major Products:
Reduction: N-cyclooctyl-3-aminobenzenesulfonamide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-cyclooctyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to the presence of the sulfonamide group.
Biological Studies: The compound is used to investigate the inhibition of specific enzymes, such as carbonic anhydrases, which are involved in various physiological processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-nitrobenzenesulfonamide involves its interaction with target enzymes or proteins. For instance, when used as an enzyme inhibitor, the sulfonamide group binds to the active site of the enzyme, preventing its normal function. This binding can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
- N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide : Features a 2-nitro group and a 3-chlorophenyl substituent, differing in nitro positioning and aromatic substitution .
- N-Cyclopropyl-3-nitrobenzenesulfonamide : Shares the 3-nitrobenzenesulfonamide core but substitutes cyclooctyl with a smaller cyclopropyl group .
- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-isobutyl-3-nitrobenzenesulfonamide : Incorporates a fused tetrahydrothiophene ring and an isobutyl group, introducing sulfur and additional steric bulk .
Physical and Chemical Properties
Reactivity and Functional Group Interactions
- Nitro Group Position : The 3-nitro isomer (as in this compound) exhibits less steric hindrance for electrophilic substitution compared to 2-nitro analogs (e.g., ), where ortho positioning may hinder reactivity.
- Substituent Effects : Bulky groups like cyclooctyl reduce solubility in polar solvents compared to smaller substituents (e.g., cyclopropyl ). Chlorine atoms (e.g., in and ) enhance lipophilicity and may influence bioactivity.
Table 1: Comparative Molecular Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
